![molecular formula C16H8Cl2N2O2 B13641716 (Z)-5',6'-Dichloro-[2,3'-biindolinylidene]-2',3-dione](/img/structure/B13641716.png)
(Z)-5',6'-Dichloro-[2,3'-biindolinylidene]-2',3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-5’,6’-Dichloro-[2,3’-biindolinylidene]-2’,3-dione is a synthetic organic compound known for its unique structural properties and potential applications in various fields. This compound belongs to the family of isoindigo derivatives, which are characterized by their conjugated systems and electron-withdrawing groups. These properties make them valuable in the development of organic semiconductors, dyes, and other advanced materials.
準備方法
The synthesis of (Z)-5’,6’-Dichloro-[2,3’-biindolinylidene]-2’,3-dione typically involves the reaction of oxindole with glyoxal under reflux conditions in methanol. This method yields a small library of N,N’-substituted derivatives with yields ranging from 60% to 70% . The reaction conditions are mild, and the process is efficient, making it suitable for both laboratory-scale and industrial-scale production.
化学反応の分析
(Z)-5’,6’-Dichloro-[2,3’-biindolinylidene]-2’,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxy derivatives.
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of organic semiconductors and dyes. Its unique electronic properties make it valuable in the development of organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs) . In biology and medicine, (Z)-5’,6’-Dichloro-[2,3’-biindolinylidene]-2’,3-dione has been studied for its potential anticancer and antimicrobial properties. Its ability to interact with biological molecules and inhibit specific enzymes makes it a promising candidate for drug development.
作用機序
The mechanism of action of (Z)-5’,6’-Dichloro-[2,3’-biindolinylidene]-2’,3-dione involves its interaction with various molecular targets and pathways. The compound’s electron-withdrawing groups and conjugated system allow it to interact with electron-rich sites in biological molecules, leading to the inhibition of specific enzymes and pathways. This interaction can result in the disruption of cellular processes and the induction of cell death in cancer cells.
類似化合物との比較
(Z)-5’,6’-Dichloro-[2,3’-biindolinylidene]-2’,3-dione is similar to other isoindigo derivatives, such as (3Z,3’Z)-3,3’-(ethane-1,2-diylidene)bis(indolin-2-one) and (E)-6,6’-bis(benzyloxy)-[2,2’-biindolinylidene]-3,3’-dione These compounds share similar structural features and electronic properties, but (Z)-5’,6’-Dichloro-[2,3’-biindolinylidene]-2’,3-dione is unique due to its specific substitution pattern and the presence of chlorine atoms
特性
分子式 |
C16H8Cl2N2O2 |
|---|---|
分子量 |
331.1 g/mol |
IUPAC名 |
2-(5,6-dichloro-2-hydroxy-1H-indol-3-yl)indol-3-one |
InChI |
InChI=1S/C16H8Cl2N2O2/c17-9-5-8-12(6-10(9)18)20-16(22)13(8)14-15(21)7-3-1-2-4-11(7)19-14/h1-6,20,22H |
InChIキー |
OVYJVQMDQIHIRD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=N2)C3=C(NC4=CC(=C(C=C43)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


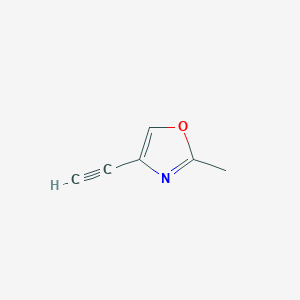
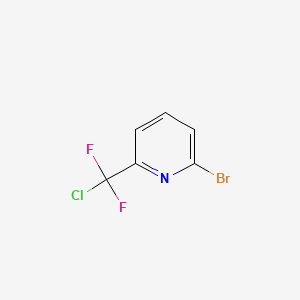


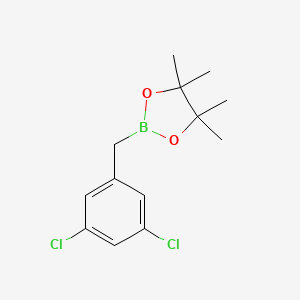
![1-(5-Oxaspiro[3.5]nonan-8-yl)cyclopropane-1-sulfonyl chloride](/img/structure/B13641665.png)
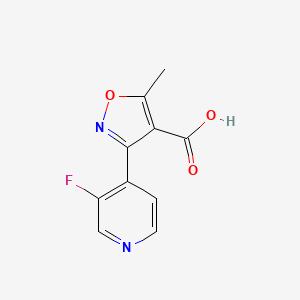

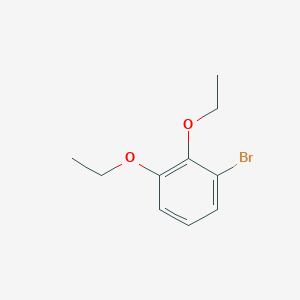
![Tert-butyl 2-[(dimethylamino)methyl]azetidine-1-carboxylate](/img/structure/B13641685.png)



![Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate](/img/structure/B13641711.png)
